N-Acetyldopamine N-Acetyldopamine N-acetyldopamine is a secondary carboxamide obtained by formal condensation of the carboxy group of acetic acid with the amino group of dopamine. A dopamine metabolite. It has a role as a human urinary metabolite and a marine metabolite. It is a secondary carboxamide, a member of acetamides and a member of catechols. It derives from a dopamine.
N-Acetyldopamine, also known as nada or NSC 314644, belongs to the class of organic compounds known as catechols. Catechols are compounds containing a 1, 2-benzenediol moiety. N-Acetyldopamine is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Acetyldopamine can be biosynthesized from dopamine.
Brand Name: Vulcanchem
CAS No.: 2494-12-4
VCID: VC20753127
InChI: InChI=1S/C10H13NO3/c1-7(12)11-5-4-8-2-3-9(13)10(14)6-8/h2-3,6,13-14H,4-5H2,1H3,(H,11,12)
SMILES: CC(=O)NCCC1=CC(=C(C=C1)O)O
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol

N-Acetyldopamine

CAS No.: 2494-12-4

Cat. No.: VC20753127

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyldopamine - 2494-12-4

CAS No. 2494-12-4
Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
IUPAC Name N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide
Standard InChI InChI=1S/C10H13NO3/c1-7(12)11-5-4-8-2-3-9(13)10(14)6-8/h2-3,6,13-14H,4-5H2,1H3,(H,11,12)
Standard InChI Key OFSAJYZMIPNPHE-UHFFFAOYSA-N
SMILES CC(=O)NCCC1=CC(=C(C=C1)O)O
Canonical SMILES CC(=O)NCCC1=CC(=C(C=C1)O)O

Chemical Structure and Properties

Structural Characteristics

N-Acetyldopamine features a catechol moiety, classifying it among compounds containing a 1,2-benzenediol structure . The catechol substituent is notably susceptible to redox reactions and crosslinking, contributing to its biological reactivity . This structural characteristic plays a fundamental role in its participation in various biochemical processes.

Chemical Properties

The detailed chemical properties of N-Acetyldopamine are presented in Table 1, providing a comprehensive overview of its molecular characteristics.

PropertyValueSource
Chemical FormulaC10H13NO3
IUPAC NameN-[2-(3,4-dihydroxyphenyl)ethyl]ethanimidic acid
Average Molecular Weight195.2151
Monoisotopic Molecular Weight195.089543287
CAS Registry Number2494-12-4
SMILESCC(O)=NCCC1=CC(O)=C(O)C=C1
InChI IdentifierInChI=1S/C10H13NO3/c1-7(12)11-5-4-8-2-3-9(13)10(14)6-8/h2-3,6,13-14H,4-5H2,1H3,(H,11,12)
InChI KeyOFSAJYZMIPNPHE-UHFFFAOYSA-N

Biological Presence and Metabolism

Distribution in Human Tissues

N-Acetyldopamine has been detected in several human tissues, primarily the liver and kidney, and is excreted in urine . The concentration profile varies significantly between healthy individuals and those with certain pathological conditions, suggesting potential diagnostic applications for this compound.

Metabolism and Excretion

The metabolism of N-Acetyldopamine involves conjugation processes, with approximately 90% existing in the glucuronide form . The urinary excretion of total N-Acetyldopamine averages 0.485 micromoles per day in healthy humans . Interestingly, elevated concentrations—approximately thirteen times higher than normal—have been observed in children with neuroblastoma, suggesting potential diagnostic applications . This significant difference in concentration levels highlights the possible utility of N-Acetyldopamine as a biomarker for this pediatric cancer.

Physiological Functions

Role in Human Physiology

While N-Acetyldopamine is present in human tissues, its precise physiological role remains incompletely understood . Research has identified it as a sepiapterin reductase inhibitor, potentially influencing the biosynthesis of tetrahydrobiopterin, an essential cofactor for several enzymes including nitric oxide synthases and aromatic amino acid hydroxylases . This inhibitory action may contribute to its regulatory role in various biochemical pathways.

Antioxidative Properties

N-Acetyldopamine has demonstrated the ability to inhibit lipopolysaccharide-induced lipid peroxidation in rat brains, suggesting neuroprotective properties through antioxidative mechanisms . This function may contribute to its potential therapeutic applications in neurological disorders characterized by oxidative stress and neuroinflammation. The compound's ability to mitigate oxidative damage represents a significant aspect of its biological activity profile.

N-Acetyldopamine Dimers and Their Activities

Structure and Sources

N-Acetyldopamine dimers represent a class of compounds derived from N-Acetyldopamine. These dimers have been isolated from various sources, including traditional Chinese medicine and Vespa velutina auraria Smith (a species of hornet) . The dimerization process typically involves the oxidative coupling of two N-Acetyldopamine molecules, resulting in diverse structural configurations with unique biological activities.

Anti-inflammatory Activities

N-Acetyldopamine dimers have demonstrated significant anti-inflammatory properties in various models. Studies have shown that these dimers can attenuate DSS-induced ulcerative colitis by suppressing the NF-κB and MAPK pathways . Additionally, they inhibit neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 signaling pathways .

In LPS-stimulated BV-2 microglia (a cell model for neuroinflammation), N-Acetyldopamine dimers attenuate inflammatory signals and proinflammatory cytokines, including nitric oxide, reactive oxygen species, tumor necrosis factor-α, interleukin-1β, and interleukin-6 . Western blot analysis has revealed that these dimers inhibit the protein levels of Toll-like receptor 4, nuclear factor kappa-B, NOD-like receptor thermal protein domain associated protein 3, ASC, and cysteinyl aspartate specific proteinase-1 . These findings underscore the potential of N-Acetyldopamine dimers as novel anti-inflammatory agents.

Antioxidative Properties

Recent research has identified several N-Acetyldopamine dimer compounds isolated from Vespa velutina auraria Smith with potent antioxidative activities . Notably, compounds designated as 3, 5, and 7 exhibited stronger antioxidant activity than vitamin C (the positive control) at a concentration of 14 μg/mL . This superior antioxidant capacity suggests their potential application as natural antioxidants in various therapeutic contexts.

Molecular Mechanisms

Surface plasmon resonance assays and molecular docking studies have demonstrated that N-Acetyldopamine dimers bind directly with TLR4, identifying TLR4-MD2 as their direct target . Furthermore, network pharmacology and molecular docking analyses have been employed to explore the potential anti-inflammatory and antioxidative mechanisms of various N-Acetyldopamine dimer compounds . These investigations provide valuable insights into the molecular basis of the biological activities of N-Acetyldopamine dimers and may guide the development of targeted therapeutic interventions for inflammatory and oxidative stress-related conditions.

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